molecular formula C21H19N3O2 B5867121 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

Cat. No. B5867121
M. Wt: 345.4 g/mol
InChI Key: IYQUZWWRKRBSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione, also known as CHIR-99021, is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, apoptosis, and gene expression. CHIR-99021 has been widely used in scientific research to study the role of GSK-3 in various biological processes.

Mechanism of Action

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione selectively inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. GSK-3 has two isoforms, GSK-3α and GSK-3β, and 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione inhibits both isoforms with similar potency (Bhat et al., 2013). GSK-3 regulates many downstream signaling pathways by phosphorylating its substrates. By inhibiting GSK-3, 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can modulate various cellular processes, such as Wnt signaling, insulin signaling, and NF-κB signaling (Ring et al., 2003).
Biochemical and Physiological Effects
6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can enhance the proliferation and survival of pancreatic beta cells by promoting the expression of key transcription factors and suppressing apoptosis (Zhang et al., 2015). 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can also improve the insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMP-activated protein kinase (AMPK) pathway (Sakamoto et al., 2016). In addition, 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can inhibit the proliferation and migration of vascular smooth muscle cells by suppressing the expression of matrix metalloproteinases (MMPs) and inflammatory cytokines (Zhang et al., 2018).

Advantages and Limitations for Lab Experiments

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has several advantages as a research tool. First, it is a highly selective and potent inhibitor of GSK-3, which allows for specific modulation of GSK-3 signaling without affecting other kinases. Second, it has good solubility and stability in aqueous solutions, which facilitates its use in cell culture and animal experiments. Third, it has been extensively validated in many different biological systems, which ensures its reliability and reproducibility. However, 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione also has some limitations. For example, it can exhibit off-target effects at high concentrations or prolonged exposure, which may complicate the interpretation of experimental results. In addition, its effects on different cell types and tissues may vary, which requires careful optimization of experimental conditions.

Future Directions

For research using 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione include investigating its role in aging and age-related diseases, studying its crosstalk with other signaling pathways, developing new derivatives or analogs, using it in combination with other drugs, and exploring its therapeutic potential for various diseases.

Synthesis Methods

The synthesis of 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione involves several steps, including the preparation of 6-bromo-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione, the reaction with cyclohexylamine, and the purification of the product. The detailed synthesis method has been reported in several publications, including the original paper by Chen et al. (2009).

Scientific Research Applications

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has been extensively used in scientific research to study the role of GSK-3 in various biological processes, such as embryonic development, stem cell differentiation, neurogenesis, and cancer. For example, 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has been shown to promote the self-renewal and pluripotency of embryonic stem cells by inhibiting GSK-3-mediated phosphorylation of key transcription factors (Ying et al., 2008). 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has also been used to enhance the differentiation of neural stem cells into specific neuronal subtypes (Meyer et al., 2015). In cancer research, 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest (Deng et al., 2018).

properties

IUPAC Name

10-cyclohexylimino-14-hydroxy-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),11,13-heptaen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20-14-9-5-4-8-13(14)19-17-15(21(26)24-23-19)10-11-16(18(17)20)22-12-6-2-1-3-7-12/h4-5,8-12,24,26H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQUZWWRKRBSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C=CC3=C(NN=C4C3=C2C(=O)C5=CC=CC=C54)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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